Methyl 5-bromo-2,4-dihydroxybenzoate

概要

説明

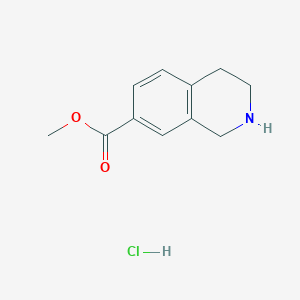

“Methyl 5-bromo-2,4-dihydroxybenzoate” is a chemical compound with the molecular formula C8H7BrO4 . It has an average mass of 247.043 Da and a monoisotopic mass of 245.952759 Da . It is also known by other names such as “5-Bromo-2,4-dihydroxybenzoic acid methyl ester” and "Benzoic acid, 5-bromo-2,4-dihydroxy-, methyl ester" .

Molecular Structure Analysis

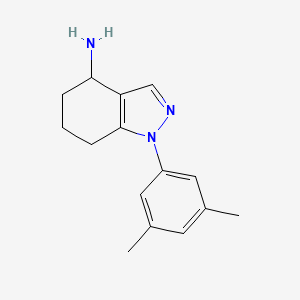

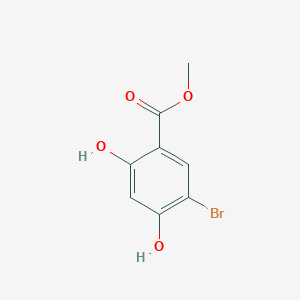

The molecular structure of “Methyl 5-bromo-2,4-dihydroxybenzoate” consists of a benzene ring substituted with bromine, two hydroxyl groups, and a methyl ester group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis

“Methyl 5-bromo-2,4-dihydroxybenzoate” has a density of 1.8±0.1 g/cm3, a boiling point of 384.1±22.0 °C at 760 mmHg, and a flash point of 186.1±22.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 67 Å2 .科学的研究の応用

Supramolecular Assembly

Methyl 5-bromo-2,4-dihydroxybenzoate has been used in the construction of a supramolecular assembly through hydrogen bonding interactions . This assembly was created with 2-amino-5-bromo-3-methylpyridine (ABMP) and 2,4-dihydroxybenzoic acid (DHB) and was determined by single-crystal X-ray crystallography .

Optical Studies

The compound has been studied for its optical properties. The UV–Vis–NIR transmittance spectrum reveals that the ABMP-DHB crystal exhibits a better transmittance in the region of the entire visible window .

Thermal Stability

The thermal property of Methyl 5-bromo-2,4-dihydroxybenzoate was determined by TG/DTA analysis, which indicates that the compound is thermally stable up to 210 °C .

Antioxidant Activity

The compound shows better scavenging activity against DPPH radical, indicating its potential as an antioxidant .

Synthesis of Mesomorphic Derivatives

Derivatives of Methyl 5-bromo-2,4-dihydroxybenzoate containing fragments of different organic acids in position 4 have been synthesized . Their mesomorphic properties have been investigated .

Lanthanide Complexes

Lanthanide complexes of the prepared compounds have been obtained . Their spectral properties have been studied .

Safety and Hazards

“Methyl 5-bromo-2,4-dihydroxybenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

作用機序

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

Methyl 5-bromo-2,4-dihydroxybenzoate, like other benzoic acid derivatives, may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

It’s worth noting that benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.24 , suggests that it may readily cross cell membranes, potentially affecting its bioavailability.

Result of Action

Similar compounds have been known to exert various biological effects, such as inhibiting melanogenesis .

特性

IUPAC Name |

methyl 5-bromo-2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVFWDFRPKIOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661005 | |

| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98437-43-5 | |

| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。